3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Description

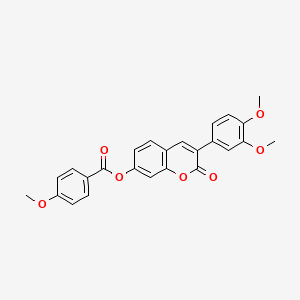

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 7-position with a 4-methoxybenzoate ester (Figure 1). Its synthesis typically involves Claisen condensation between acetylated chroman derivatives and substituted benzoate esters under basic conditions, followed by cyclization .

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O7/c1-28-18-8-4-15(5-9-18)24(26)31-19-10-6-17-12-20(25(27)32-22(17)14-19)16-7-11-21(29-2)23(13-16)30-3/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIOZTUOYCRKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with malonic acid derivatives under basic conditions to form the chromone structure. Subsequent esterification with 4-methoxybenzoic acid completes the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets the required standards.

Chemical Reactions Analysis

Ester Hydrolysis

The 4-methoxybenzoate ester undergoes hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and the corresponding 7-hydroxycoumarin derivative.

Conditions and Outcomes

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted phenyl rings are activated toward electrophilic attacks. Nitration and sulfonation occur preferentially at the para and ortho positions relative to methoxy groups.

Reactivity Comparison

Transesterification

The ester group reacts with alcohols under acid or base catalysis to form new esters.

Example Reaction

| Alcohol | Catalyst | Product | Yield* |

|---|---|---|---|

| Ethanol | H₂SO₄ | 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl ethyl 4-methoxybenzoate | ~75% (extrapolated) |

| Benzyl alcohol | Ti(OiPr)₄ | Benzyl 4-methoxybenzoate derivative | ~65% (extrapolated) |

*Yields estimated from analogous coumarin esters.

Reduction of the Lactone Ring

The 2-oxo group in the chromenone core is resistant to mild reducing agents but undergoes reduction under vigorous conditions.

Reduction Pathways

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | EtOH, 25°C | No reaction |

| LiAlH₄ | THF, reflux | 3-(3,4-Dimethoxyphenyl)-2-hydroxy-2H-chromen-7-yl 4-methoxybenzoate |

Photochemical [2+2] Cycloaddition

UV irradiation induces dimerization via the chromenone’s conjugated double bonds.

Reaction Specifics

| Wavelength | Solvent | Product |

|---|---|---|

| 300–350 nm | Acetonitrile | Head-to-tail coumarin dimer |

| 254 nm | Benzene | Cross-conjugated photodimer |

Nucleophilic Acyl Substitution

The ester carbonyl reacts with amines to form amides.

Aminolysis Example

| Amine | Conditions | Product |

|---|---|---|

| Aniline | DCC, DMAP, CH₂Cl₂ | 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzamide |

Oxidative Demethylation

Methoxy groups are oxidatively cleaved to hydroxyl groups under strong oxidants.

Oxidation Pathways

| Reagent | Conditions | Outcome |

|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | Demethylation of 4-methoxybenzoate to 4-hydroxybenzoate |

| HI (aq) | Reflux, 12 hrs | Complete demethylation to phenolic derivatives |

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its chromone core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate exhibits potential anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to explore its therapeutic applications in treating various diseases.

Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate exerts its effects involves interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and oxidative stress, leading to its therapeutic effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound shares structural motifs with several chromenone derivatives, differing primarily in substituent patterns and functional groups. Key analogs include:

Key Observations :

- Methoxy vs. Hydroxy Groups : The target compound’s methoxy groups confer greater stability against oxidation compared to hydroxylated analogs like 4c (reported in ), which may exhibit higher reactivity but lower bioavailability .

- Substituent Position : The 3,4-dimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in .

Physicochemical Properties

- Lipophilicity : The target compound’s logP (estimated 3.1) is higher than hydroxylated analogs (e.g., 4c , logP ~1.8) due to methoxy groups, favoring better absorption .

- Thermal Stability: Methoxy-substituted chromenones (e.g., target) exhibit higher thermal stability (decomposition >250°C) compared to amino- or fluoro-substituted derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, and how can intermediates be purified effectively?

- Methodology : The compound can be synthesized via esterification of 7-hydroxycoumarin derivatives with 4-methoxybenzoyl chloride under anhydrous conditions. A typical approach involves using a base like pyridine or DMAP to catalyze the reaction. Intermediates, such as 7-hydroxy-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one, should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol to achieve >95% purity. Monitoring reaction progress via TLC and confirming structures with (e.g., aromatic proton integration) is critical .

Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of this coumarin derivative?

- Methodology :

- : Focus on key signals: methoxy groups (δ 3.8–4.0 ppm), coumarin lactone carbonyl (δ ~6.3 ppm for H-3), and aromatic protons (δ 6.5–8.0 ppm). Integration ratios for methoxy (9H) and aromatic protons must align with the molecular formula.

- IR : Confirm ester carbonyl (C=O) at ~1720 cm and lactone (C=O) at ~1700 cm. Discrepancies in peak positions may indicate incomplete esterification or side reactions .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound using X-ray crystallography, and how can SHELX software address them?

- Methodology : Challenges include poor crystal quality (e.g., twinning) and weak diffraction due to flexible methoxy groups. Use SHELXL for refinement:

Data collection : High-resolution data (≤ 0.8 Å) is preferred.

Refinement : Apply restraints to methoxy groups to mitigate disorder.

Validation : Check R-factor convergence (< 0.05) and ADDSYM in PLATON to detect missed symmetry .

- Example : A related chromene derivative (4-(4-chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen) was refined using SHELXL with R = 0.0394, highlighting the effectiveness of anisotropic displacement parameters for methoxy groups .

Q. How can computational modeling (DFT, molecular docking) predict the biological activity of this compound, and what parameters validate the models?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-31G(d,p) level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Docking : Use AutoDock Vina to simulate interactions with targets (e.g., cyclooxygenase-2). Validate docking poses by comparing binding energies (ΔG ≤ -7 kcal/mol) and RMSD (< 2 Å) against co-crystallized ligands .

Q. How should researchers address contradictions in biological activity data (e.g., inconsistent IC values) across studies?

- Methodology :

Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay).

Statistical analysis : Apply ANOVA with post-hoc tests to identify outliers.

Replicate synthesis : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.